molecular formula C23H30N4O B12122232 2-(4-ethylpiperazin-1-yl)-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one

2-(4-ethylpiperazin-1-yl)-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B12122232
M. Wt: 378.5 g/mol
InChI Key: MFFSGUHHOMHNMJ-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazin-1-yl)-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of an appropriate anthranilic acid derivative with a suitable amine.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Phenyl Group: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The piperazine and phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions often involve the use of bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydroquinazolinone derivatives.

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Pharmacology: Researchers investigate its interactions with different receptors and enzymes to understand its pharmacokinetics and pharmacodynamics.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as 2-phenylquinazolin-4(3H)-one.

    Piperazine Derivatives: Compounds like 1-ethyl-4-phenylpiperazine share the piperazine moiety.

Uniqueness

2-(4-ethylpiperazin-1-yl)-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H30N4O

Molecular Weight

378.5 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C23H30N4O/c1-4-26-9-11-27(12-10-26)23-24-15-20-21(25-23)13-19(14-22(20)28)18-7-5-17(6-8-18)16(2)3/h5-8,15-16,19H,4,9-14H2,1-3H3

InChI Key

MFFSGUHHOMHNMJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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